molecular formula C5H3ClN4O B11916210 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B11916210
M. Wt: 170.56 g/mol
InChI Key: HDHULIHYURCOCD-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by cyclization to form the desired triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Scientific Research Applications

7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.

    [1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibition properties.

Uniqueness

7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

7-chloro-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

InChI

InChI=1S/C5H3ClN4O/c6-3-1-2-10-4(7-3)8-9-5(10)11/h1-2H,(H,9,11)

InChI Key

HDHULIHYURCOCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)NN=C2N=C1Cl

Origin of Product

United States

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